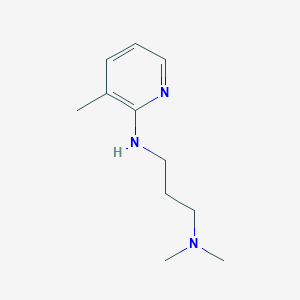
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine is a chemical compound with a complex structure that includes both a pyridine ring and a diamine chain. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine typically involves the reaction of 3-methylpyridine with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and is more efficient for large-scale production. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency and yield of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield simpler amines, and substitution may yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in the study of biological systems and processes, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A similar compound with a simpler structure, used in similar applications.
N,N-Dimethyl-1,3-propane diamine: Another related compound with comparable properties and uses.
Uniqueness
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature makes it more versatile and effective in various applications compared to its simpler counterparts.
Propiedades
Número CAS |
88260-25-7 |
|---|---|
Fórmula molecular |
C11H19N3 |
Peso molecular |
193.29 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-(3-methylpyridin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H19N3/c1-10-6-4-7-12-11(10)13-8-5-9-14(2)3/h4,6-7H,5,8-9H2,1-3H3,(H,12,13) |
Clave InChI |
UXHPJFBFUNXEBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


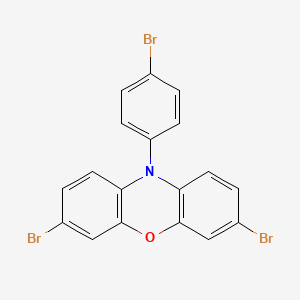
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)
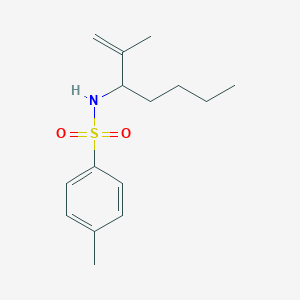
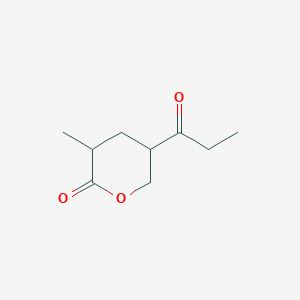
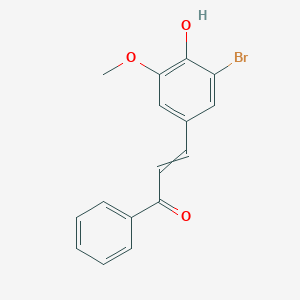
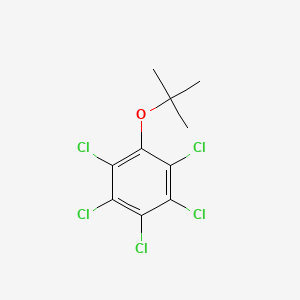
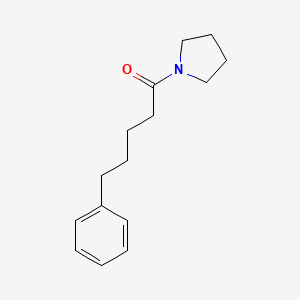

![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)


![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
